L-(+)-Arabinose

Vue d'ensemble

Description

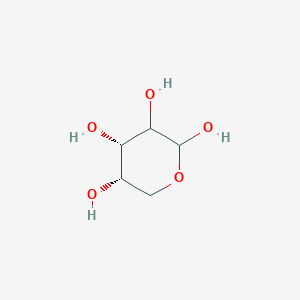

L-(+)-Arabinose is a naturally occurring pentose sugar (C₅H₁₀O₅, molecular weight 150.13) with the IUPAC name (3R,4S,5S)-oxane-2,3,4,5-tetrol . It is an aldopentose and exists in the pyranose form in aqueous solutions. Structurally, it differs from other pentoses by its stereochemistry, featuring hydroxyl groups in the L-configuration at C2, C3, and C4 positions .

Méthodes De Préparation

Purification and Crystallization

Ultrafiltration and Ion Exchange

Post-hydrolysis, the crude L-arabinose solution contains galactan fragments, salts, and chromatic impurities. Ultrafiltration through a 30 kDa molecular weight cut-off (MWCO) membrane effectively removes high-molecular-weight contaminants while retaining L-arabinose monomers . Subsequent treatment with an anion exchange resin (e.g., XE583 in OH⁻ form) neutralizes the solution and adsorbs anionic species like acetate .

Decolorization and Final Crystallization

Decolorization employs polymeric adsorption resins (e.g., XAD16), which bind phenolic compounds and melanoidins responsible for solution browning . The clarified solution is then concentrated to 50–55°Bx under vacuum at 35–40°C and cooled to 20–35°C to induce crystallization . Centrifugation and vacuum drying yield crystalline L-arabinose with 97–99% purity, <1% D-galactose, and <0.2% ash . Multi-stage crystallization can further enhance purity, though the patent notes that single-stage processes suffice for most industrial applications .

Comparative Analysis of Production Methods

Traditional vs. Chromatography-Free Processes

Early L-arabinose production methods, such as those described in EP0276702 and DD-C-143261, relied on chromatographic separations using cation exchangers . While effective, these steps incurred high operational costs and limited scalability due to the batch nature of resin regeneration. The WO2005052195A1 process eliminates chromatography by integrating carbonatation, ultrafiltration, and adsorption resins, reducing production costs by an estimated 30–40% .

Energy and Yield Considerations

The continuous process outlined in the patent achieves a 75–80% yield of L-arabinose from sugar beet pulp, with energy consumption dominated by the evaporation and crystallization stages . In contrast, batch processes requiring chromatographic purification typically report yields below 70% due to losses during resin cycling .

Table 2: Economic and Technical Comparison of L-Arabinose Production Methods

| Parameter | Chromatography-Based Method | Patent Method (WO2005052195A1) |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Capital Cost | High (chromatography columns) | Moderate (filtration systems) |

| Operational Cost | High (resin regeneration) | Low (continuous processing) |

| Purity | 99.5% | 97–99% |

| Scalability | Limited to batch processes | Fully continuous |

Industrial Scalability and Process Optimization

Continuous Processing Advantages

The WO2005052195A1 method’s compatibility with continuous operation stems from its avoidance of batch-dependent steps like chromatography. Key units such as disk-stack centrifuges and plate filters operate seamlessly in continuous mode, enabling 24/7 production with minimal downtime . Pilot-scale implementations report throughputs exceeding 10 metric tons of pulp per day, translating to 1.2–1.5 tons of L-arabinose .

Waste Stream Management

The process generates two primary waste streams: calcium carbonate sludge from carbonatation and spent adsorption resins. The sludge, rich in calcium and organic matter, finds use as a soil amendment in agriculture, while exhausted resins are incinerated for energy recovery . These waste management strategies align with circular economy principles, enhancing the method’s sustainability profile.

Analyse Des Réactions Chimiques

Maillard Reaction

L-Arabinose actively participates in the Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, enhancing food flavor and antioxidant properties .

-

The Maillard reaction between L-arabinose and glycine can be optimized through microwave heating to improve the browning degree and antioxidant activity of Maillard reaction products (MRPs) .

-

Optimal conditions for the Maillard reaction involve specific ratios of L-arabinose to glycine, heating time, volume ratio of propylene glycol to double distilled water, and pH levels .

-

The main flavor of MRPs is a roasted aroma, and they exhibit emulsifying abilities .

Isomerization

L-Arabinose can be isomerized to L-ribulose .

-

L-arabinose isomerase facilitates the conversion of L-arabinose to L-ribulose .

-

Metal ions like enhance the activity of L-arabinose isomerase .

Reduction

In microorganisms, L-arabinose is reduced to L-arabitol by L-arabinose reductase .

-

Aspergillus niger utilizes L-arabinose reductase to convert L-arabinose to L-arabitol, the first step in L-arabinose catabolism .

-

The larA gene, encoding L-arabinose reductase, is upregulated in the presence of L-arabinose .

Influence on Biological Processes

L-Arabinose affects various biological processes in bacteria .

-

L-Arabinose can negatively affect the growth rate, biofilm formation, and motility of certain bacteria .

-

It influences the expression of genes associated with virulence, biofilm formation, and regulation in microorganisms .

Hydrolysis

L-Arabinose is produced through the acid hydrolysis of hemicellulose, a component of fiber found in corn or sugar beets .

-

The hydrolysis process releases L-arabinose, which is then refined through decolorization, demineralization, and chromatographic separation .

Sucrase Inhibition

L-Arabinose inhibits sucrase, an enzyme that hydrolyzes sugar, leading to the suppression of sugar digestion and absorption .

Applications De Recherche Scientifique

Food Industry Applications

1.1 Low-Calorie Sweetener

L-(+)-Arabinose is recognized for its low-caloric value and sweetness profile, which is approximately 50% that of sucrose. It serves as a potential alternative sweetener in various food products, particularly for diabetic and health-conscious consumers. Its ability to inhibit sucrase activity makes it beneficial in managing blood sugar levels .

1.2 Functional Food Additive

As a functional additive, L-arabinose can alleviate conditions such as hypertension, hyperglycemia, and hyperlipidemia. It is compatible with multiple food types, including beverages, candies, and baked goods . Its unique properties also help address issues like "frosting" in chocolates and "sandy" textures in candies .

| Application | Description |

|---|---|

| Low-Calorie Sweetener | Alternative to sucrose with 50% sweetness |

| Functional Additive | Reduces hypertension, hyperglycemia |

| Food Compatibility | Suitable for beverages, candies, baked goods |

Pharmaceutical Applications

2.1 Drug Development

L-arabinose has been utilized in the synthesis of pharmaceutical intermediates. Notably, it serves as a raw material for the production of anti-hepatitis B drugs such as Clevudine and Telbivudine. These drugs specifically inhibit hepatotropic DNA viruses without affecting mitochondrial functions .

2.2 Metabolic Benefits

Research indicates that L-arabinose can lower glycemic and insulinemic responses when incorporated into sugary liquids. This property is particularly advantageous in formulating medications aimed at managing diabetes and metabolic syndrome .

| Application | Description |

|---|---|

| Drug Development | Used in anti-hepatitis B drug synthesis |

| Metabolic Benefits | Lowers glycemic responses |

Biotechnological Applications

3.1 Enzymatic Reactions

L-arabinose isomerase (AI) catalyzes the conversion of L-arabinose into L-ribulose and D-galactose into D-tagatose, both of which have significant commercial value in food and pharmaceutical industries . The use of AI enhances the production efficiency of these rare sugars.

3.2 Gene Expression Regulation

Recent studies have shown that L-arabinose can influence gene expression related to virulence factors in pathogens like EHEC (Enterohemorrhagic Escherichia coli). This suggests potential applications in developing strategies to combat bacterial infections by modulating virulence gene expression through nutrient signaling .

| Application | Description |

|---|---|

| Enzymatic Reactions | Catalyzes production of L-ribulose and D-tagatose |

| Gene Regulation | Modulates virulence gene expression in pathogens |

Case Studies

4.1 Clinical Study on Metabolic Syndrome

A study involving rats with high-carbohydrate, high-fat diet-induced metabolic syndrome demonstrated that administration of L-arabinose resulted in significant reductions in body weight, blood pressure, and serum insulin levels. These findings suggest its potential as a therapeutic agent for metabolic disorders .

4.2 Efficacy in Glycemic Control

Another study highlighted the efficacy of L-arabinose in lowering glycemic responses when added to sugary liquids. This property makes it a valuable ingredient in functional foods designed for individuals managing diabetes .

Mécanisme D'action

L-Arabinose exerts its effects primarily by inhibiting the enzyme sucrase, which is responsible for breaking down sucrose into glucose and fructose. By inhibiting sucrase, L-Arabinose reduces the absorption of sucrose in the small intestine, leading to lower blood sugar levels . Additionally, L-Arabinose can improve insulin resistance and reduce serum triglycerides, contributing to its beneficial effects on metabolic health .

Comparaison Avec Des Composés Similaires

Key Properties:

- Natural Occurrence : A component of plant polysaccharides like hemicellulose and pectin .

- Applications: Microbial Culture: Serves as a carbon source for bacteria with inducible arabinose operons (e.g., E. coli, Halopseudomonas spp.) . Biotechnology: Used to induce protein expression (e.g., MutS, MutL in DNA repair studies) . Pharmaceuticals: Inhibits intestinal sucrase, reducing plasma glucose levels .

- Safety : Classified as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) .

Structural and Functional Differences

Key Insight: L-Arabinose’s L-configuration and aldose structure differentiate its metabolic regulation (e.g., AraC-dependent operon) from D-xylose or D-ribose, which utilize distinct transporters and kinases .

Catalytic Oxidation Rates

Studies on Au/Al₂O₃ catalysts reveal differences in oxidation efficiency between L-arabinose and glucose (a hexose):

| Sugar | Oxidation Rate (mmol/g·h) | Primary Product |

|---|---|---|

| L-Arabinose | 2.1 ± 0.3 | Arabinonic acid |

| D-Glucose | 1.8 ± 0.2 | Gluconic acid |

| Arabinose-Glucose Mix | 2.0 ± 0.2 | Co-production |

L-Arabinose is oxidized 16% faster than glucose in mixtures, attributed to its smaller size and lower steric hindrance .

Microbial Utilization Efficiency

Growth rates of Bradyrhizobium japonicum on various carbon sources:

| Carbon Source | Doubling Time (h) | Culture Density (OD₆₀₀) |

|---|---|---|

| Pyruvate | 4.2 | 1.8 |

| L-Arabinose | 6.5 | 1.2 |

| Arabinose + Pyruvate | 5.0 | 1.6 |

L-Arabinose alone supports slower growth compared to pyruvate but synergizes with other substrates to enhance biomass yield .

Pharmacological Effects

L-Arabinose uniquely inhibits intestinal sucrase, making it a candidate for managing metabolic disorders .

Activité Biologique

L-(+)-Arabinose is a pentose sugar that plays significant roles in various biological processes, particularly in microbial metabolism and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on microbial behavior, and implications for health.

Metabolism and Transport Mechanisms

This compound is primarily metabolized by bacteria through specific transport systems and enzymatic pathways. The uptake of L-arabinose into bacterial cells often involves:

- Transport Systems : The high-affinity transport system encoded by the araE gene facilitates the entry of L-arabinose into the cell. Additionally, the ATP-binding cassette (ABC) transporter AraFGH plays a crucial role in this process .

- Enzymatic Conversion : Once inside the cell, L-arabinose is converted into D-xylulose-5-phosphate through a series of enzymatic reactions involving AraA (L-arabinose isomerase), AraB (L-ribulokinase), and AraD (ribulose-5-phosphate epimerase) .

Influence on Pathogen Virulence

Recent studies have highlighted the role of L-arabinose in enhancing the virulence of certain pathogens. For instance:

- E. coli Pathogenicity : In enteropathogenic E. coli (EHEC), L-arabinose metabolism has been shown to upregulate virulence factors, particularly the type III secretion system (T3SS). This regulation occurs independently of its nutritional role, indicating that L-arabinose serves as a signaling molecule that enhances pathogenicity during infection .

Effects on Biofilm Formation

L-arabinose also influences biofilm formation in various bacterial species:

- Salmonella enterica : A study found that the presence of 0.2% L-arabinose significantly decreased biofilm formation in S. Typhimurium. This effect was linked to the metabolism of L-arabinose, which inhibited biofilm development when transported into the cell via araE. Conversely, strains lacking this transport capability exhibited robust biofilm formation, suggesting a complex interplay between nutrient availability and biofilm regulation .

Metabolic Syndrome Management

Research indicates potential benefits of L-arabinose in managing metabolic syndrome:

- Weight and Blood Pressure Reduction : In animal models, treatment with L-arabinose resulted in reduced body weight and lower systolic and diastolic blood pressure in rats subjected to a high-carbohydrate, high-fat diet. This suggests that L-arabinose may help mitigate some adverse effects associated with obesity and metabolic disorders .

Transcriptomic Analysis

A detailed transcriptomic analysis revealed that L-arabinose significantly affects gene expression related to its transport and metabolism:

- Gene Expression : In one study, 14 differentially expressed genes (DEGs) associated with arabinose transportation and sporulation were identified. qRT-PCR validation confirmed consistent expression trends with transcriptome data, highlighting the reliability of these findings for further experimental analysis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How is L-(+)-Arabinose utilized as a carbon source in microbial culture, and what experimental parameters are critical for its effective application?

this compound is a key inducer in microbial biotechnology, particularly for species like Halopseudomonas and E. coli, where it activates arabinose-operon-driven gene expression. Critical parameters include concentration optimization (e.g., 6600 μM for full induction vs. 103.1 μM for partial activation), growth phase timing (e.g., mid-log phase for induction), and compatibility with other inducers like IPTG . Researchers must validate carbon source specificity using control experiments (e.g., substituting arabinose with glucose to confirm operon repression) .

Q. What analytical methods are recommended for quantifying this compound in lignocellulosic biomass, and how do they address variability in monosaccharide analysis?

High-performance liquid chromatography (HPLC) is the gold standard, with arabinose-specific separation protocols to avoid cross-interference from glucose, xylose, or galactose. For instance, acid hydrolysis of biomass followed by HPLC with refractive index detection ensures accurate quantification. However, arabinose’s sensitivity to acid treatment (e.g., partial degradation at high HCl concentrations) requires method calibration using spike-recovery experiments . Decision-tree models can prioritize arabinose as a splitting variable in carbohydrate datasets to resolve method-dependent variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While classified as non-hazardous, researchers must store this compound separately from strong oxidizers (e.g., peroxides) to prevent reactive byproducts. Waste disposal requires segregation into biohazard containers for professional treatment, as residual arabinose in microbial media may retain bioactivity . Emergency protocols include immediate decontamination of spills with 70% ethanol and consultation with institutional safety guidelines for large-scale disposal .

Advanced Research Questions

Q. How can this compound concentrations be optimized in synthetic gene circuits to achieve predictable dynamics, and what statistical tools validate these models?

In RNA-based synthetic circuits, arabinose concentration gradients (e.g., 1650–6600 μM) are fitted to kinetic models using MATLAB’s fminsearch to estimate parameters like transcription rates and RNA degradation constants. Model validation involves comparing predicted vs. experimental GFP expression (e.g., via fluorescence assays) under varying inducer conditions. ANOVA tables (e.g., F-value >5.6, p <0.0063) confirm model significance, while residual analysis identifies outliers in circuit performance .

Q. What experimental strategies resolve contradictions in arabinose-mediated enzyme inhibition studies, such as noncompetitive vs. uncompetitive inhibition mechanisms?

Discrepancies in inhibition kinetics (e.g., sucrase inhibition) require Michaelis-Menten assays with Lineweaver-Burk plots to distinguish inhibition types. For example, parallel lines in double-reciprocal plots indicate noncompetitive inhibition, while intersecting lines suggest uncompetitive mechanisms. Researchers must standardize substrate purity (e.g., ≥99% arabinose) and control for pH/temperature effects, as arabinose’s inhibitory potency varies with experimental conditions .

Q. How does arabinose integrate into UDP-L-arabinose salvage pathways, and what isotopic labeling techniques trace its metabolic flux in planta?

Stable isotope labeling (e.g., ¹³C-arabinose) coupled with NMR or mass spectrometry tracks arabinose incorporation into cell wall polysaccharides like pectin. Pulse-chase experiments in Arabidopsis mutants reveal salvage pathway efficiency, with kinetic modeling quantifying UDP-arabinose turnover rates. Researchers must account for isotopic dilution effects in heterogeneous tissues (e.g., root vs. shoot systems) .

Q. Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing variance in arabinose-dependent microbial growth experiments?

Central composite design (CCD) with response surface methodology (RSM) optimizes arabinose concentrations in growth media. For example, a 3-factor CCD (arabinose, pH, temperature) generates quadratic models (p <0.05) to identify interactive effects. ANOVA tables (e.g., lack-of-fit F-value >244, p <0.0001) highlight model robustness, while Cook’s distance tests detect influential outliers .

Q. How should researchers formulate hypotheses when investigating arabinose’s role in antiviral agent development?

Hypothesis-driven frameworks must link arabinose derivatives (e.g., nucleoside analogs) to specific antiviral targets (e.g., SARS-CoV-2 polymerase inhibition). Example hypothesis: “this compound-derived nucleosides exhibit dose-dependent inhibition of viral RNA replication via competitive binding to RdRp active sites.” Experimental validation requires in vitro polymerase assays and cytotoxicity profiling in Vero E6 cells .

Propriétés

Numéro CAS |

87-72-9 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

Clé InChI |

SRBFZHDQGSBBOR-FCAWWPLPSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

SMILES isomérique |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

melting_point |

158 - 160 °C |

Key on ui other cas no. |

28697-53-2 50986-18-0 87-72-9 |

Description physique |

White odorless powder; [Alfa Aesar MSDS] |

Solubilité |

500.0 mg/mL |

Synonymes |

Arabinose L Arabinose L-Arabinose |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.